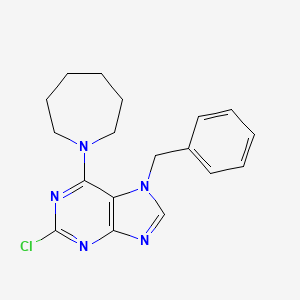![molecular formula C18H18N2O B11621965 N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11621965.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-méthyl-1H-indol-3-yl)éthyl]benzamide est un composé appartenant à la classe des composés organiques connus sous le nom d'indoles. Les indoles sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments, jouant un rôle crucial en biologie cellulaire. Ce composé est caractérisé par une partie indole qui porte une chaîne alkylique en position 3, ce qui en fait un 3-alkylindole . Les indoles sont souvent considérés comme un « échafaudage privilégié » dans le domaine de la découverte de médicaments en raison de leur importance biologique et pharmaceutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(5-méthyl-1H-indol-3-yl)éthyl]benzamide peut être réalisée par une séquence de Fischer d'indolisation-N-alkylation en un seul pot et en trois composants. Cette procédure est rapide, opérationnellement simple et généralement à haut rendement. Elle s'appuie sur des éléments de construction facilement disponibles tels que les hydrazines aromatiques, les cétones et les halogénures d'alkyle pour générer des produits indoliques densément substitués . La synthèse de l'indole de Fischer implique la réaction de la phénylhydrazine avec une cétone en milieu acide, suivie d'une N-alkylation à l'aide d'un halogénure d'alkyle .
Méthodes de production industrielle
Les méthodes de production industrielle des dérivés de l'indole impliquent souvent la synthèse de l'indole de Fischer à grande échelle en raison de sa robustesse et de son rendement élevé. L'utilisation d'irradiation micro-ondes peut encore améliorer la vitesse de réaction, ce qui la rend adaptée aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(5-méthyl-1H-indol-3-yl)éthyl]benzamide subit diverses réactions chimiques, notamment :
Oxydation : Les indoles peuvent être oxydés pour former des oxindoles.
Réduction : La réduction des indoles peut conduire à la formation d'indolines.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles comme les halogènes, les chlorures de sulfonyle et les chlorures d'acyle sont couramment utilisés.
Principaux produits formés
Oxydation : Oxindoles
Réduction : Indolines
Substitution : Divers indoles substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
N-[2-(5-méthyl-1H-indol-3-yl)éthyl]benzamide a des applications de recherche scientifique diverses, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse d'hétérocycles plus complexes.
Mécanisme d'action
Le mécanisme d'action du N-[2-(5-méthyl-1H-indol-3-yl)éthyl]benzamide implique son interaction avec diverses cibles moléculaires et voies. Les dérivés de l'indole sont connus pour se lier avec une forte affinité à de multiples récepteurs, inhibant ainsi leur activité. Cette liaison peut conduire à divers effets biologiques, tels que des activités anti-inflammatoires et anticancéreuses .
Applications De Recherche Scientifique
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocycles.
Mécanisme D'action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
N-[2-(5-méthyl-1H-indol-3-yl)éthyl]benzamide est unique en raison de son motif de substitution spécifique sur le cycle indole, qui confère des propriétés biologiques et chimiques distinctes. La présence du groupe benzamide renforce encore son potentiel pour des applications thérapeutiques .
Propriétés
Formule moléculaire |
C18H18N2O |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18N2O/c1-13-7-8-17-16(11-13)15(12-20-17)9-10-19-18(21)14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H,19,21) |
Clé InChI |
UKNWRCOORYMONB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)
![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11621888.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11621906.png)
![9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)
![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)
![Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621917.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)
![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621939.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)
